molecular formula C23H20FN5O3S B3413753 N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946268-07-1

N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3413753
CAS No.: 946268-07-1
M. Wt: 465.5 g/mol
InChI Key: VBWBKFNFUVXCEA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound designed for research purposes, featuring a complex molecular architecture that integrates a thiazolo[4,5-d]pyridazinone core. This scaffold is of significant interest in medicinal chemistry and is related to compounds investigated for their potential to interact with key biological targets . The structure is strategically substituted with a morpholino ring, a group commonly utilized to fine-tune the molecule's physicochemical properties and pharmacokinetic profile, and a 2-fluorophenylacetamide moiety, which may influence target binding affinity and selectivity. Compounds based on the thiazolopyridazine scaffold have been studied as modulators of receptor activity in the central nervous system . The presence of the fluorophenyl group is a common structural motif in drug discovery, often employed to modulate electronic properties, metabolic stability, and membrane permeability. This acetamide derivative is intended for use in biochemical research and early-stage pharmacological profiling exclusively by qualified laboratory researchers. Its applications are focused on exploring structure-activity relationships (SAR) and mechanism-of-action studies in vitro. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c24-16-8-4-5-9-17(16)25-18(30)14-29-22(31)20-21(19(27-29)15-6-2-1-3-7-15)33-23(26-20)28-10-12-32-13-11-28/h1-9H,10-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWBKFNFUVXCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the treatment of cancer. Research indicates that similar compounds have demonstrated efficacy against various cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells. The thiazolo[4,5-d]pyridazin framework has been linked to anti-cancer properties due to its ability to interfere with cellular signaling pathways involved in tumor progression.

Case Study:
A study published in a patent document highlights the synthesis of similar compounds that target cancer cells effectively. The compounds were shown to inhibit cell proliferation in vitro and reduce tumor size in animal models, suggesting a promising avenue for further development in oncology therapies .

Antimicrobial Properties

Research into the antimicrobial properties of compounds with similar structures has revealed potential applications in combating bacterial infections. The morpholino group enhances solubility and bioavailability, which are crucial for developing effective antimicrobial agents.

Case Study:
In laboratory settings, derivatives of morpholino-containing compounds have exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. These findings support the exploration of N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide as a lead compound for new antibiotics .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Compounds that include morpholino groups have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study:
Preclinical studies have indicated that similar morpholino-containing compounds can enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's. These compounds may work by reducing oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Researchers are actively investigating how modifications to the molecular structure influence biological activity.

Data Table: Structure-Activity Relationship Findings

ModificationBiological ActivityReference
Addition of halogensIncreased potency against cancer cells
Variation in morpholino substitutionEnhanced solubility and bioavailability
Alteration of thiazolo ringImproved antimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s thiazolo[4,5-d]pyridazin core distinguishes it from other heterocyclic systems in the literature. Key structural comparisons include:

Compound Core Structure Key Substituents Activity/Application Reference
N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(coumarin-4-yloxy)acetamide 1,3-Oxazepine Coumarin-4-yloxy, phenyl Antioxidant (superior to ascorbic acid)
N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-pyrimido[4,5-d][1,3]oxazin-1-yl)phenyl)acrylamide Pyrimido[4,5-d][1,3]oxazin Methylpiperazinyl, acrylamide Kinase inhibition (HPLC purity: 99.34%)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole Fluorophenyl, pyridinyl Not specified (structural analysis)
Target Compound Thiazolo[4,5-d]pyridazin Morpholino, 2-fluorophenyl acetamide Hypothetical kinase/antioxidant N/A

Key Observations :

  • The thiazolo[4,5-d]pyridazin core is less common than oxazepine or pyrimido-oxazin systems but offers a larger conjugated system for π-π interactions.
  • The morpholino group contrasts with methylpiperazinyl () and coumarin () in modulating solubility and target engagement.
  • Fluorophenyl acetamide moieties are recurrent in compounds with improved metabolic stability (e.g., ) .

Q & A

Q. What are the key structural features influencing the pharmacological potential of this compound?

The compound’s core structure includes a thiazolo[4,5-d]pyridazine scaffold substituted with a morpholino group, a fluorophenyl acetamide moiety, and a phenyl group at position 7. These features enhance its ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding (morpholino), hydrophobic interactions (phenyl groups), and electronic effects (fluorine). Structural analogs with similar substituents have shown anti-cancer and anti-inflammatory activities .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolo[4,5-d]pyridazine core via cyclization using phosphorus pentasulfide .
  • Step 2 : Introduction of the morpholino group via nucleophilic substitution .
  • Step 3 : Acetamide coupling using acyl chlorides or carbodiimide-mediated reactions . Reaction conditions (e.g., solvent, temperature) are critical for yield optimization (e.g., DMF at 80°C for 12 hours) .

Q. Which analytical techniques are used for structural elucidation?

Key methods include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., Acta Crystallographica data) .

Q. What preliminary biological assays are recommended to assess activity?

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines .
  • Binding affinity studies (SPR or ITC) to quantify target interactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Use factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:

VariableRange TestedOptimal Value
Temperature60–100°C80°C
Solvent (DMF)1:1–1:31:2
Statistical tools like ANOVA identify significant factors, reducing trial-and-error approaches .

Q. How to resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Compare IC50 values from independent studies using standardized assay protocols .
  • Structural validation : Confirm compound purity via HPLC and LC-MS to rule out degradation artifacts .
  • Target selectivity profiling : Use kinome-wide screens to identify off-target effects .

Q. What computational methods predict reactivity and regioselectivity in derivative synthesis?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize substituents .

Q. How to design analogs with improved metabolic stability?

  • Metabolic soft spot identification : Use liver microsomal assays to detect vulnerable sites (e.g., morpholino oxidation) .
  • Isosteric replacement : Substitute the fluorophenyl group with bioisosteres like trifluoromethyl .
  • Prodrug strategies : Mask labile groups (e.g., acetamide) with enzymatically cleavable motifs .

Q. What degradation pathways are observed under accelerated stability conditions?

  • Forced degradation studies (acid/base/oxidative stress):
  • Acidic conditions : Hydrolysis of the acetamide bond .
  • Oxidative stress : Morpholino ring oxidation detected via LC-MS .
    • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition above 200°C .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts .
  • Knockdown/rescue experiments : Use siRNA to silence the target and assess reversal of compound effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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